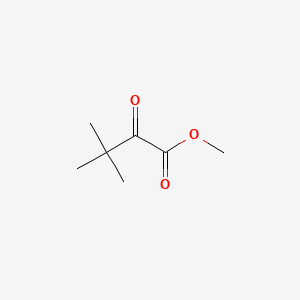

Methyl 3,3-dimethyl-2-oxobutyrate

Description

Significance as an α-Keto Ester in Organic Synthesis

Alpha-keto esters are recognized as crucial platform molecules in organic synthesis. mdpi.com Their structure contains two adjacent electrophilic centers—the keto carbonyl and the ester carbonyl—which allows them to participate in a wide array of chemical transformations. mdpi.comnih.gov This dual reactivity is leveraged for the construction of diverse and complex molecular architectures, including the synthesis of pharmaceuticals, agrochemicals, and natural product analogues. mdpi.com

The utility of α-keto esters extends to their role as precursors for other important compound classes, such as α-hydroxy acids and α-amino acids. acs.org Their application in the synthesis of heterocyclic compounds is particularly notable. researchgate.net The parent acid of Methyl 3,3-dimethyl-2-oxobutyrate, 3,3-dimethyl-2-oxobutyric acid, serves as a critical intermediate in the synthesis of Atazanavir, an important HIV protease inhibitor, highlighting the pharmaceutical relevance of this specific structural framework. nih.govgoogle.com The presence of the sterically demanding tert-butyl group in this compound can also play a key role in directing the stereochemical outcome of reactions, offering chemists a tool for controlling molecular architecture.

Contextual Placement within the Family of Oxo-Butyrate Derivatives

The term "oxo-butyrate" refers to derivatives of butyric acid that contain a ketone (oxo) group. This family of compounds includes various isomers and related structures that differ in the placement of the ketone and other substituents. nih.govnih.gov this compound is specifically a C-2 oxo derivative, meaning the ketone is on the second carbon atom of the butyrate (B1204436) chain, and it also features two methyl groups on the third carbon.

To understand its place within this chemical family, it is useful to compare it with other related oxo-butyrate derivatives. Each compound, while sharing a core structure, exhibits different properties and reactivity based on its specific substitution pattern.

Comparative Data of Selected Oxo-Butyrate Derivatives

The following interactive table provides a comparison of this compound with its parent acid and other related compounds.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | CC(C)(C)C(=O)C(=O)OC | C₇H₁₂O₃ | 144.17 nih.gov | 38941-46-7 nih.gov |

| 3,3-Dimethyl-2-oxobutyric Acid | CC(C)(C)C(=O)C(=O)O | C₆H₁₀O₃ | 130.14 guidechem.com | 815-17-8 guidechem.com |

| 3-Methyl-2-oxobutanoic acid | CC(C)C(=O)C(=O)O | C₅H₈O₃ | 116.12 | 759-05-7 glpbio.com |

| 2-Oxobutanoic acid | CCC(=O)C(=O)O | C₄H₆O₃ | 102.09 | 600-18-0 chemspider.com |

This comparison illustrates the structural variations within the oxo-butyrate family, from the simple 2-oxobutanoic acid to the more substituted this compound. These structural differences are fundamental to their distinct roles in chemical synthesis and biological processes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,3-dimethyl-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2,3)5(8)6(9)10-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXFOYAHMBPJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192235 | |

| Record name | Methyl 3,3-dimethyl-2-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38941-46-7 | |

| Record name | Butanoic acid, 3,3-dimethyl-2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38941-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dimethyl-2-oxobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038941467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,3-dimethyl-2-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,3-dimethyl-2-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Methyl 3,3 Dimethyl 2 Oxobutyrate

Direct Synthesis Strategies for Methyl 3,3-dimethyl-2-oxobutyrate

The formation of this compound, a notable α-keto ester, is achieved through several synthetic pathways. These methods range from traditional esterification of a pre-formed acid to more novel approaches that construct the α-keto ester moiety directly.

Esterification of 3,3-Dimethyl-2-oxobutyric Acid Precursors

The most conventional route to this compound involves the esterification of its corresponding carboxylic acid, 3,3-Dimethyl-2-oxobutyric acid (also known as trimethylpyruvic acid). organic-chemistry.orgresearchgate.net The synthesis of this crucial precursor can be accomplished via multiple methods, starting from different materials.

One common industrial method begins with dichloropinacolone. google.com This process involves hydrolysis of the dichloropinacolone, followed by an oxidation step to yield the target acid. acs.org A detailed two-stage synthesis has been described:

Hydrolysis: 1,1-dichloro-3,3-dimethylbutan-2-one (B1203641) is treated with sodium hydroxide (B78521) in water.

Oxidation: The resulting intermediate is then oxidized with potassium permanganate (B83412) to produce 3,3-dimethyl-2-oxobutyric acid. acs.org

An alternative approach starts from 3,3-dimethylbutyric acid. This method involves a sequence of halogenation, hydrolysis, and a final oxidation step catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to yield the α-keto acid with high purity and yield. google.com Another patented process describes the oxidation of 3,3-dimethyl-2-hydroxybutyric acid using oxygen in the presence of a palladium-bismuth catalyst. google.com

Once the 3,3-Dimethyl-2-oxobutyric acid precursor is obtained, it is converted to this compound through standard esterification procedures. Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (such as sulfuric acid or hydrochloric acid), is a typical method employed for this transformation. The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack by methanol and subsequent elimination of water to form the methyl ester.

| Starting Material | Key Reagents | Product |

| 1,1-dichloro-3,3-dimethylbutan-2-one | 1. NaOH (aq) 2. KMnO4 | 3,3-Dimethyl-2-oxobutyric acid |

| 3,3-dimethylbutyric acid | 1. Halogenating agent 2. H2O 3. TEMPO, Oxidant | 3,3-Dimethyl-2-oxobutyric acid |

| 3,3-dimethyl-2-hydroxybutyric acid | O2, Pd/Bi catalyst, Base | 3,3-Dimethyl-2-oxobutyric acid |

| 3,3-Dimethyl-2-oxobutyric acid | Methanol, H+ catalyst | This compound |

This table summarizes the key synthetic routes to the precursor acid and its subsequent esterification.

Novel Synthetic Approaches to the Methyl α-Keto Ester Moiety

Beyond the classic esterification of a pre-made acid, several innovative methods have been developed for the direct synthesis of α-keto esters. These strategies offer alternative pathways that can be more efficient or accommodate a wider range of substrates.

One such general method is the oxidative esterification of 2,2-dibromo ketones. In this approach, a 2,2-dibromoethanone derivative is treated sequentially with dimethyl sulfoxide (B87167) (DMSO) and an alcohol. This versatile reaction allows for the synthesis of a variety of α-keto esters from readily available ketones.

Another novel strategy begins with malonic esters. This multi-step process involves:

Alkylation: A malonate is first alkylated to introduce the desired side chain.

Oximation: The α-alkyl malonate then reacts with a nitroso compound.

Carbonylation: The resulting α-ketoxime acid ester undergoes a carbonylation reaction to remove the hydroxylamine (B1172632) group, yielding the final α-keto ester.

This method provides a flexible route to α-keto esters from fundamental building blocks.

Reactivity Profiles and Derivatization Studies of this compound

The chemical behavior of this compound is dictated by its two adjacent carbonyl functionalities—the ketone and the ester. This arrangement makes the molecule susceptible to various transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis Reactions and Equilibrium Studies

The hydrolysis of this compound to its parent carboxylic acid, 3,3-Dimethyl-2-oxobutyric acid, is a fundamental reaction. Research indicates that α-keto esters are particularly susceptible to hydrolysis. nih.gov The presence of the α-keto group makes the ester's carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water. nih.gov

Studies on similar α-keto esters have shown that they can undergo rapid, spontaneous hydrolysis in aqueous environments, leading to significant acidification as the resulting α-keto acid deprotonates. nih.gov The hydrolysis can be catalyzed by either acid or base. In base-catalyzed hydrolysis, such as with aqueous potassium hydroxide (KOH), the reaction typically follows second-order kinetics. researchgate.netasianpubs.org Kinetic investigations tracking the disappearance of the ester via spectrophotometry allow for the determination of rate constants and activation energies for the hydrolysis process. researchgate.netasianpubs.orgasianpubs.org

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate which then collapses to eject the methoxide (B1231860) ion, yielding the carboxylate.

Transesterification Processes

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl group by reacting it with another alcohol (e.g., ethanol (B145695), propanol). This reaction is typically catalyzed by an acid or, more commonly, a base such as sodium methoxide. researchgate.net

The process is reversible and generally proceeds through a two-step equilibrium. researchgate.net For example, in the reaction with ethanol catalyzed by a base:

this compound reacts with ethanol to form an intermediate tetrahedral species.

This intermediate can then eliminate either methanol to revert to the starting materials or methoxide to form Ethyl 3,3-dimethyl-2-oxobutyrate.

Kinetic models for transesterification reactions have been developed, showing the influence of catalyst dosage, temperature, and the molar ratio of reactants on the reaction rate and equilibrium position. researchgate.net

Hydrogenation and Reduction Pathways

The carbonyl groups in this compound can be targeted by hydrogenation and reduction reactions, leading to different products depending on the reagents and conditions used.

Reduction to α-Hydroxy Ester: Selective reduction of the ketone function while leaving the ester group intact yields Methyl 3,3-dimethyl-2-hydroxybutyrate. This transformation is highly valuable as α-hydroxy esters are important chiral building blocks. nih.gov Catalytic hydrogenation is a common method to achieve this. For instance, the hydrogenation of dimethyl oxalate (B1200264) to methyl glycolate (B3277807) (an α-hydroxy ester) is effectively carried out using supported copper catalysts. mdpi.com The reaction is a consecutive process, and careful control of conditions is necessary to prevent over-reduction to the diol. mdpi.com Ruthenium-based pincer complexes have also proven to be highly efficient for the hydrogenation of esters and other carbonyl functionalities. nih.gov

Reduction to Diol: More powerful reducing agents will reduce both the ketone and the ester functionalities. Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. youtube.com Treatment of this compound with LiAlH₄, followed by an aqueous workup, would result in the formation of 3,3-dimethyl-1,2-butanediol. The mechanism involves the initial attack of a hydride ion on the more electrophilic keto-carbonyl, followed by a second attack on the ester carbonyl, which, after intermediate steps, is also reduced to an alcohol. youtube.com

| Reaction Type | Key Reagents/Catalysts | Product(s) |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 3,3-Dimethyl-2-oxobutyric acid |

| Transesterification | R-OH, Acid or Base Catalyst | Alkyl 3,3-dimethyl-2-oxobutyrate |

| Selective Hydrogenation | H₂, Supported Cu or Ru Catalyst | Methyl 3,3-dimethyl-2-hydroxybutyrate |

| Full Reduction | 1. LiAlH₄ 2. H₂O | 3,3-dimethyl-1,2-butanediol |

This table outlines the primary chemical transformations of this compound.

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the two carbonyl carbons in this compound makes them susceptible to attack by various nucleophiles. The ketone carbonyl at C2 is generally more electrophilic and less sterically hindered for approach than the ester carbonyl, leading to selective reactions under controlled conditions.

Nucleophilic Additions:

Grignard reagents, which are potent carbon-based nucleophiles, readily react with both ketones and esters. masterorganicchemistry.comsigmaaldrich.com In this compound, the ketone at C2 is more reactive than the ester. Therefore, the addition of one equivalent of a Grignard reagent (R-MgX) is expected to selectively attack the ketonic carbonyl, yielding a tertiary alcohol after acidic workup. mnstate.edu If an excess of the Grignard reagent is used (two or more equivalents), a second nucleophilic addition will occur at the ester carbonyl. This second attack proceeds via a ketone intermediate which then rapidly reacts with another equivalent of the Grignard reagent to form a different tertiary alcohol. masterorganicchemistry.comleah4sci.com

The Reformatsky reaction provides a milder alternative for nucleophilic addition. It employs an organozinc reagent, typically formed from an α-halo ester and zinc dust. These reagents are less reactive than Grignards and are known to react with aldehydes and ketones while often leaving ester groups intact. wikipedia.org Reacting this compound with a Reformatsky reagent, such as that derived from ethyl bromoacetate, would likely result in selective addition to the C2 ketone, producing a β-hydroxy ester.

Table 2: Nucleophilic Addition Reactions

| Reaction Type | Reagent(s) | Predicted Product |

|---|---|---|

| Grignard Reaction (1 eq.) | 1. CH₃MgBr, 2. H₃O⁺ | Methyl 2-hydroxy-2,3,3-trimethylbutanoate |

| Grignard Reaction (1 eq.) | 1. PhMgBr, 2. H₃O⁺ | Methyl 2-hydroxy-3,3-dimethyl-2-phenylbutanoate |

| Grignard Reaction (>2 eq.) | 1. CH₃MgBr (excess), 2. H₃O⁺ | 2,4,4-trimethyl-2,3-dihydroxypentan-3-one followed by further reaction to yield 2,3,4,4-tetramethylpentane-2,3-diol |

| Reformatsky Reaction | 1. BrCH₂CO₂Et, Zn, 2. H₃O⁺ | Methyl 2-(1-ethoxycarbonylmethyl)-2-hydroxy-3,3-dimethylbutanoate |

Condensation Reactions:

The Knoevenagel condensation is a variation of the aldol (B89426) condensation where a carbonyl compound reacts with an "active methylene" compound (a C-H bond flanked by two electron-withdrawing groups) in the presence of a weak amine base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgorganic-chemistry.org this compound can serve as the ketone component in this reaction. The reaction involves nucleophilic addition of the enolate from the active methylene (B1212753) compound to the ketone carbonyl, followed by dehydration to yield a substituted alkene. jove.com Due to the steric hindrance of the tert-butyl group, this reaction may require more forcing conditions compared to less hindered ketones.

Table 3: Knoevenagel Condensation Reactions

| Active Methylene Compound | Base/Solvent | Predicted Product |

|---|---|---|

| Malononitrile (CH₂(CN)₂) | Piperidine/Ethanol | Methyl 2-(dicyanomethylene)-3,3-dimethylbutanoate |

| Diethyl malonate (CH₂(CO₂Et)₂) | Pyridine | Methyl 2-(bis(ethoxycarbonyl)methylene)-3,3-dimethylbutanoate |

| Ethyl cyanoacetate (B8463686) (NCCH₂CO₂Et) | Piperidine/Ethanol | Methyl 2-(cyano(ethoxycarbonyl)methylene)-3,3-dimethylbutanoate |

Advanced Analytical Techniques for Characterization of Methyl 3,3 Dimethyl 2 Oxobutyrate

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for separating Methyl 3,3-dimethyl-2-oxobutyrate from reaction mixtures and for assessing its purity profile. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust platforms for analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of this compound, providing excellent resolution and quantification.

A reverse phase (RP) HPLC method has been developed for the effective analysis of this compound. rsc.orgsielc.com This method employs a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier. rsc.orgsielc.com The separation is typically achieved on a specialized reverse-phase column, such as a Newcrom R1, which is noted for its low silanol (B1196071) activity. rsc.orgsielc.com For applications requiring faster analysis times, columns with smaller 3 µm particles suitable for Ultra-High-Performance Liquid Chromatography (UPLC) are available. rsc.orgsielc.com

Table 1: Reverse Phase HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Citation |

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | rsc.orgsielc.com |

| Column | Newcrom R1 | rsc.orgsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | rsc.orgsielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | rsc.orgsielc.com |

| Detector | UV, Mass Spectrometry (MS) | rsc.orgresearchgate.net |

For enhanced specificity and sensitivity, the HPLC system can be coupled with a mass spectrometer (LC-MS). When using MS detection, it is necessary to replace the non-volatile phosphoric acid in the mobile phase with a volatile acid, such as formic acid. rsc.orgsielc.com This modification ensures compatibility with the mass spectrometer's ion source, allowing for accurate mass determination and structural elucidation of the parent compound and any present impurities.

The analytical HPLC method developed for this compound is scalable and can be adapted for preparative chromatography. rsc.orgsielc.com This allows for the isolation and purification of the compound from complex mixtures and the separation of individual impurities for subsequent structural identification.

Gas Chromatography (GC) Methodologies

While specific GC methods for this compound are not extensively detailed in the literature, established methodologies for other alpha-keto acids can be readily applied. These methods typically require a derivatization step to increase the volatility and thermal stability of the analyte. nih.govnih.gov

A common approach involves converting the alpha-keto acid into a more stable derivative, such as an O-trimethylsilyl (TMS) quinoxalinol. nih.gov This derivatization yields compounds with excellent stability and chromatographic properties. The analysis is performed on capillary columns with stationary phases like OV-1 or OV-17. nih.gov Another strategy involves silylation with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which protects the carbonyl group and allows for robust analysis by GC-MS. nih.gov This is essential for preventing decarboxylation at the high temperatures used in GC analysis. uah.edu Detection is most commonly performed using a flame ionization detector (FID) or a mass spectrometer (MS) for detailed structural analysis. nih.govacs.org

Spectroscopic Investigations for Structural and Electronic Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. Although complete experimental spectra are not widely published, the expected spectral characteristics can be predicted based on the compound's molecular structure.

The key physical and chemical properties of this compound are summarized in the table below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | nih.gov |

| Molecular Weight | 144.17 g/mol | nih.gov |

| IUPAC Name | methyl 3,3-dimethyl-2-oxobutanoate | nih.gov |

| CAS Number | 38941-46-7 | nih.gov |

| InChI Key | NRXFOYAHMBPJEP-UHFFFAOYSA-N | nih.gov |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing two distinct singlets. A singlet integrating to nine protons would appear in the upfield region (approximately 1.0-1.3 ppm), corresponding to the chemically equivalent methyl protons of the tert-butyl group. A second singlet, integrating to three protons, would be observed in a more downfield region (approximately 3.7-3.9 ppm), attributed to the methyl ester protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display signals for all seven carbon atoms. Key expected signals include those for the methyl ester carbon (~52 ppm), the carbons of the tert-butyl group, the quaternary carbon of the tert-butyl group, and two distinct signals in the highly deshielded region for the two carbonyl carbons (ketone and ester), expected to appear in the range of 160-205 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by the prominent absorption bands of its two carbonyl groups. A strong, sharp band corresponding to the C=O stretching vibration of the aliphatic ester is expected between 1750-1735 cm⁻¹. orgchemboulder.com A second strong band for the ketone C=O stretch would also be present, typically in a similar region (1725-1705 cm⁻¹). researchgate.net The spectrum would also feature C-O stretching bands in the 1300-1000 cm⁻¹ region and C-H stretching vibrations from the methyl groups below 3000 cm⁻¹. orgchemboulder.com

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 144. The fragmentation pattern would likely be dominated by the loss of the stable tert-butyl radical (•C(CH₃)₃), leading to a prominent peak at m/z 87. Another significant fragmentation pathway would be the loss of the methoxy (B1213986) group (•OCH₃), resulting in a fragment ion at m/z 113.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key expected signals are a singlet for the methoxy protons and a singlet for the nine equivalent protons of the tert-butyl group. The absence of adjacent protons for both groups leads to the singlet multiplicity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. Key resonances are expected for the carbonyl carbons of the ketone and ester groups, the quaternary carbon of the tert-butyl group, the methoxy carbon, and the methyl carbons of the tert-butyl group. The chemical shifts of the carbonyl carbons are typically found significantly downfield.

Interactive Table: Predicted NMR Data for Methyl 3,3-dimethyl-2-oxobutanoate

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.8 | Singlet | -OCH₃ |

| ¹H | ~1.3 | Singlet | -C(CH₃)₃ |

| ¹³C | ~198 | Singlet | C=O (Ketone) |

| ¹³C | ~161 | Singlet | C=O (Ester) |

| ¹³C | ~52 | Singlet | -OCH₃ |

| ¹³C | ~45 | Singlet | -C (CH₃)₃ |

| ¹³C | ~26 | Singlet | -C(CH₃)₃ |

Note: The presented NMR data are predicted values based on standard chemical shift tables and may vary from experimental results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum is dominated by the characteristic vibrations of its carbonyl and ether functionalities.

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (ketone and ester). The exact positions of these bands can provide clues about the electronic environment of the carbonyls. Additionally, the C-O stretching of the ester group and the various C-H bending and stretching vibrations of the methyl and tert-butyl groups will be present.

Interactive Table: Characteristic IR Absorption Bands for Methyl 3,3-dimethyl-2-oxobutanoate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | ~1730-1710 | Strong |

| C=O (Ester) | Stretch | ~1750-1735 | Strong |

| C-O (Ester) | Stretch | ~1300-1000 | Strong |

| C-H (Alkyl) | Stretch | ~2950-2850 | Medium-Strong |

Note: The wavenumbers are approximate and can be influenced by the molecular environment and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the two carbonyl groups.

The spectrum is expected to show weak absorption bands in the UV region resulting from the n → π* electronic transitions of the carbonyl groups. The α-dicarbonyl structure of the molecule may influence the position and intensity of these absorptions compared to simple ketones or esters. The λmax for these transitions typically falls in the range of 270-350 nm. Due to the low intensity of these n → π* transitions, UV-Vis spectroscopy is generally less utilized for structural determination of such compounds compared to NMR and IR, but can be useful for quantitative analysis if the compound is the primary analyte in a non-absorbing solvent.

Derivatization Strategies for Enhanced Analytical Detection

For the analysis of α-keto acids and their esters like this compound, particularly in complex biological or environmental samples, derivatization is a common strategy to improve analytical performance. acs.orgresearchgate.net These strategies aim to modify the analyte to increase its volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). rsc.org

One widely used method involves the reaction of the α-keto group with a derivatizing agent to form a more stable and easily detectable product. For instance, α-keto acids can be derivatized with reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) to yield highly fluorescent quinoxalinone derivatives. rsc.org These derivatives can be readily separated by reverse-phase HPLC and quantified with high sensitivity using a fluorescence detector. rsc.org

Another common approach, particularly for GC-based analysis, is the formation of more volatile derivatives. This can be achieved through oximation of the keto group followed by silylation of any other active hydrogens. Alternatively, the α-keto acid can be converted to its quinoxalinol derivative, which is suitable for GC analysis. nih.gov These derivatization procedures not only improve chromatographic behavior but also enhance the stability of thermally labile α-keto acids. acs.org

Theoretical and Computational Chemistry Studies on Methyl 3,3 Dimethyl 2 Oxobutyrate and Analogues

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the molecular properties and reactivity of chemical compounds. For Methyl 3,3-dimethyl-2-oxobutyrate and its analogues, these computational methods are invaluable in understanding their electronic structure, stability, and potential for chemical transformations.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to calculate various molecular properties, including total static dipole moment, mean polarizability, and anisotropy of polarizability. researchgate.net For α-keto esters, DFT calculations, such as those at the B3LYP/6-311++G(d,p) level, are used to analyze vibrational spectra and identify different conformational forms. researchgate.net

Studies on related α-keto acids have utilized DFT methods like M06-2X and B3LYP to examine tautomerization mechanisms in different phases, such as gas and ethanol (B145695). nih.gov These calculations help in determining the most stable tautomeric form and the energy barriers for their interconversion. nih.gov The electronic properties, such as HOMO and LUMO energy analysis, which indicate the electron-donating and electron-accepting tendencies of a molecule, are also investigated using DFT. researchgate.net Furthermore, DFT is instrumental in mapping the molecular electrostatic potential (MEP), which identifies sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis and molecular geometry optimization are crucial for understanding the three-dimensional structure of molecules and its influence on their properties. For α-keto esters, these studies are often performed using various computational methods, including Hartree-Fock, semi-empirical methods, and DFT. mdpi.com The process involves finding the lowest energy geometry of a molecule by systematically searching for a new geometry with lower energy. mdpi.com

For instance, in the study of acetylacetone, a related β-diketone, DFT calculations at the B3LYP/6-311++G(d,p) level were used to confirm the coexistence of two keto conformers in solution. researchgate.net The geometry optimization of amino acids, another class of organic molecules, has been performed using various methods to analyze the relationship between them and determine the most suitable method for different circumstances. mdpi.com The choice of basis set, such as the commonly used 3-21G, is also a critical factor in these calculations. mdpi.com

Intermolecular and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the structure, reactivity, and biological activity of many molecules. In α-keto esters and their analogues, both intermolecular and intramolecular hydrogen bonds can occur.

Intramolecular hydrogen bonds are particularly important in α-hydroxy ketones and α-keto acids. oup.comamanote.comacs.org The presence of an intramolecular hydrogen bond can enhance the acidity of α-hydrogens, facilitating the formation of enolates which are key intermediates in various reactions. acs.orgnih.gov For example, the intramolecular hydrogen bond in o-hydroxyacetophenone increases the acidity of the α-protons, allowing for deprotonation by a weak base. acs.orgnih.gov The formation of these bonds can be influenced by electronic effects of substituents on the molecule. oup.com

Intermolecular hydrogen bonding is observed in the interaction of α-hydroxyesters with other molecules, such as methanol (B129727). rsc.org Studies have shown that methanol can insert into the intramolecular hydrogen bond of esters like methyl glycolate (B3277807) and methyl lactate, forming a heterodimer. rsc.org This contrasts with systems involving aromatic molecules where the intramolecular hydrogen bond is often conserved. rsc.org

Natural Bond Orbital (NBO) Analysis for Electron Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and electron delocalization within a molecule. uni-muenchen.dewisc.edu It transforms the complex wavefunction into a localized form corresponding to Lewis structures, with one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de This method is used to study electron transfer by examining the interactions between filled (donor) and empty (acceptor) NBOs, and their energetic importance is estimated using second-order perturbation theory. uni-muenchen.de

NBO analysis has been applied to understand various chemical phenomena, including the anomeric effect, where it helps to explain the preference for certain conformations based on hyperconjugative and Lewis-type contributions. rsc.org In molecules with potential for resonance, NBO analysis can predict the most favored resonance structures by identifying the one with the lowest total non-Lewis occupancy. uni-muenchen.deresearchgate.net The analysis provides detailed information about the composition of NBOs in terms of atomic hybrids and their polarization. uni-muenchen.de

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is considered the nucleophilic or electron-donating orbital, while the LUMO is the electrophilic or electron-accepting orbital. libretexts.org

FMO theory explains that chemical reactions are driven by the attractive interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another, particularly the HOMO and LUMO. wikipedia.org This theory is successfully applied to explain various types of reactions, including cycloadditions, sigmatropic reactions, and electrocyclic reactions. wikipedia.org Reactivity descriptors, derived from the energies of these frontier orbitals, provide quantitative measures of a molecule's propensity to react.

Molecular Dynamics Simulations

In the context of β-keto esters, which are structurally related to α-keto esters, MD simulations have been employed to investigate their interaction with biological targets. For instance, simulations of β-keto ester analogues with quorum-sensing proteins like LasR and LuxS have been performed to assess their potential as quorum-sensing inhibitors. mdpi.comresearchgate.net These simulations can track the interactions between the ligand and the protein over time, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and water bridges that stabilize the complex. researchgate.net The results of these simulations can help in the design of new compounds with improved activity. mdpi.com

Synthetic Applications of Methyl 3,3 Dimethyl 2 Oxobutyrate in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The presence of both a ketone and an ester functional group, in a 1,2-relationship, makes methyl 3,3-dimethyl-2-oxobutyrate a highly useful intermediate in the construction of complex molecular architectures. The two carbonyl groups can be selectively targeted by various reagents, allowing for a stepwise and controlled elaboration of the molecular structure.

The tert-butyl group exerts a significant steric influence on the adjacent electrophilic carbonyl carbons. This steric hindrance can direct the approach of nucleophiles, leading to high levels of diastereoselectivity in addition reactions. This is a critical aspect in the total synthesis of natural products and other stereochemically rich target molecules, where precise control over the three-dimensional arrangement of atoms is paramount.

Furthermore, the α-ketoester functionality is a precursor to α-hydroxy esters and α-amino esters through reduction and reductive amination, respectively. These transformations are fundamental in the synthesis of complex peptides and other biologically active molecules. The compound resulting from the reduction of this compound is methyl 3,3-dimethyl-2-hydroxybutyrate, a chiral building block in its own right.

Utility in the Development of Pharmaceutical Precursors

This compound and its corresponding carboxylic acid, 3,3-dimethyl-2-oxobutyric acid, are important intermediates in the pharmaceutical industry. The most prominent example of its application is in the synthesis of the antiretroviral drug Atazanavir.

Atazanavir is a protease inhibitor used in the treatment of HIV infection. chemtube3d.com A key component of the Atazanavir structure is derived from an amino acid that is synthesized using 3,3-dimethyl-2-oxobutyric acid as a starting material. The synthesis involves the conversion of the keto acid to a chiral amine, which is then incorporated into the final drug molecule. For instance, (S)-2-[(Methoxycarbonyl)amino]-3,3-dimethylbutanoic acid is listed as a related compound to Atazanavir, highlighting the pathway from the oxobutyrate scaffold. nih.gov While the acid form is often cited in patents, the methyl ester is a direct and common derivative for these synthetic transformations.

The general utility of α-ketoesters in pharmaceutical development is well-established, and the specific structure of this compound makes it a valuable precursor for introducing the bulky and lipophilic tert-butyl group, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and α-ketoesters like this compound are key starting materials for their synthesis. The 1,2-dicarbonyl arrangement allows for facile condensation reactions with a variety of binucleophiles to form a wide range of heterocyclic rings.

A prime example is the synthesis of quinoxalines . Quinoxalines are an important class of nitrogen-containing heterocycles with diverse biological activities. They are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsapub.org this compound can serve as the dicarbonyl component in this reaction, leading to the formation of 3-(tert-butyl)quinoxalin-2(1H)-one derivatives. These reactions are often high-yielding and proceed under mild conditions. rsc.orgrsc.org

Beyond quinoxalines, this compound is a potential substrate for other classical multicomponent reactions that produce heterocycles:

Hantzsch Pyridine (B92270) Synthesis : This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines, which can be subsequently oxidized to pyridines. chemtube3d.comwikipedia.orgorganic-chemistry.org While the classical Hantzsch reaction uses a β-ketoester, modified procedures can accommodate α-ketoesters to generate highly substituted pyridine derivatives.

Biginelli Reaction : This is a one-pot cyclocondensation between an aldehyde, a urea (B33335) or thiourea, and a β-ketoester to produce dihydropyrimidinones (DHPMs). wikipedia.orgresearchgate.net These DHPMs are a class of compounds with significant therapeutic potential, including as calcium channel blockers. wikipedia.org The use of α-ketoesters like this compound in Biginelli-type reactions can lead to novel DHPM analogues with unique substitution patterns. nih.govnih.govmdpi.com

The reactivity of the α-ketoester moiety in these reactions provides a straightforward entry into complex heterocyclic systems that are of high interest in drug discovery and materials science.

Application in the Synthesis of Specialty Chemicals and Fine Chemicals

The term "specialty chemicals" refers to a broad category of performance-oriented chemicals, while "fine chemicals" are pure, single substances produced in limited quantities for specific applications, such as pharmaceuticals, agrochemicals, and fragrances.

Due to its unique structural features, this compound is a valuable starting material for the synthesis of such chemicals. The tert-butyl group is a common motif in various specialty chemicals where it can enhance thermal stability, solubility in nonpolar solvents, and resistance to chemical degradation.

In the field of agrochemicals , for example, the introduction of a tert-butyl group can influence the biological activity and environmental persistence of a pesticide or herbicide. The heterocyclic systems derived from this compound, such as pyridines and quinoxalines, are also prevalent scaffolds in modern agrochemicals.

Furthermore, the ester functionality of this compound can be saponified to the corresponding carboxylic acid or transesterified with other alcohols to produce a variety of esters with different physical properties, which could be useful in applications such as coatings and polymers. The compound can also be used in the synthesis of fragrances and dyes, where the rigid and bulky tert-butyl group can be used to tune the molecule's properties.

Future Research Directions and Emerging Applications for Methyl 3,3 Dimethyl 2 Oxobutyrate

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of α-keto esters, traditionally reliant on methods that can involve hazardous reagents and precious metals, is undergoing a shift towards more sustainable practices. mdpi.com Green chemistry principles are being applied to develop new synthetic routes that are more environmentally benign.

Future research is focused on several key areas:

Renewable Feedstocks: A promising direction is the use of biomass-derived platform compounds, such as α-hydroxy acids, which can be converted to α-keto esters through catalytic oxidation or dehydrogenation. mdpi.com This aligns with green chemistry goals and offers a scalable, sustainable pathway for industrial production. mdpi.com

Green Oxidants and Solvents: The use of molecular oxygen (O₂), often from the air, as a clean and sustainable oxidant is a major goal. acs.orgorganic-chemistry.org This approach, combined with the use of environmentally friendly solvents like water, ethanol (B145695), or even supercritical CO₂, aims to significantly reduce the environmental footprint of the synthesis process. acs.orgmdpi.comresearchgate.net For example, a photocatalytic method has been developed for α-keton thiol esters that uses O₂ as the oxidant, ethyl acetate (B1210297) as a green solvent, and visible light as a sustainable energy source, with water as the only byproduct. acs.org

Catalyst-Free Conditions: Some emerging methods aim to eliminate the need for catalysts altogether. One such approach uses visible light to promote the conversion of β-ketonitriles into α-ketoesters under catalyst-free conditions. organic-chemistry.org

Avoiding Hazardous Reagents: Research is actively seeking alternatives to traditional methods like Friedel-Crafts acylation, which often requires stoichiometric amounts of strong Lewis acids, and Grignard reactions that may require very low temperatures. mdpi.comnih.gov A patented method for the related 3,3-dimethyl-2-oxobutyric acid specifically avoids noble and heavy metal catalysts to reduce environmental pollution and cost. google.com

The following table summarizes some green chemistry approaches applicable to the synthesis of α-keto esters.

| Approach | Key Features | Advantages | Reference |

| Biomass Conversion | Utilizes renewable feedstocks like α-hydroxy acids. | Sustainable, potential for industrial scale-up. | mdpi.com |

| Photocatalysis | Employs visible light, a photocatalyst, and a green oxidant (O₂). | Uses sustainable energy, clean oxidant, minimal byproducts. | acs.org |

| Aerobic Oxidation | Uses air or molecular oxygen as the primary oxidant. | Abundant and inexpensive oxidant, environmentally friendly. | organic-chemistry.org |

| Catalyst-Free Visible Light | Promotes reaction using light energy without a catalyst. | Avoids catalyst cost and contamination, mild conditions. | organic-chemistry.org |

Exploration of Novel Catalytic Systems and Reaction Conditions

The development of new, highly efficient catalytic systems is central to advancing the synthesis of Methyl 3,3-dimethyl-2-oxobutyrate and related compounds. Research is moving beyond traditional catalysts to explore a variety of novel systems that offer improved selectivity, efficiency, and sustainability under milder reaction conditions. mdpi.com

Key areas of exploration include:

Photoredox Catalysis: Copper-catalyzed photoredox synthesis has emerged as a powerful method for preparing α-keto esters from terminal alkynes. rsc.org This technique utilizes molecular oxygen as a sustainable oxidant under mild conditions and is compatible with a wide range of functional groups. rsc.org

Transition Metal Catalysis: Platinum-catalyzed C-H acylation provides a direct, oxidant-free, and additive-free method for introducing an α-keto ester functional group. nih.gov This avoids common side reactions like decarbonylation that can plague other metal-catalyzed processes. nih.gov Other systems employ copper catalysts for the aerobic oxidative esterification of acetophenones with alcohols. organic-chemistry.org

Organocatalysis: Nitroxyl radical catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), have been shown to selectively oxidize α-hydroxy acids to α-keto acids using molecular oxygen as a co-oxidant. organic-chemistry.org Another patented method for the synthesis of the related 3,3-dimethyl-2-oxobutyric acid uses a TEMPO (tetramethylpiperidine-1-oxyl) catalyst to avoid the use of expensive and polluting precious metals like palladium. google.com

Nanocatalysis: Recyclable, bifunctional iron nanocomposites have been developed to catalyze the efficient synthesis of α-keto acids from alkenes, offering a pathway that combines high efficiency with catalyst reusability. organic-chemistry.orgorganic-chemistry.org

The table below highlights some novel catalytic systems being investigated for α-keto ester synthesis.

| Catalyst Type | Example | Reaction | Key Advantages | Reference(s) |

| Photoredox | Copper Complexes | Oxidation of terminal alkynes | Mild conditions, uses O₂, broad substrate scope. | rsc.org |

| Transition Metal | Platinum Complexes | C-H acylation | Oxidant-free, additive-free, avoids decarbonylation. | nih.gov |

| Organocatalyst | TEMPO | Oxidation of hydrolyzed intermediates | Avoids precious/heavy metals, reduces cost and pollution. | google.com |

| Nanocatalyst | Iron Nanocomposite | Oxidation of alkenes | Recyclable, efficient. | organic-chemistry.orgorganic-chemistry.org |

Expansion into New Areas of Application beyond Traditional Synthetic Uses

While this compound is a valuable synthetic intermediate, ongoing research is uncovering its potential in a range of new applications, particularly in the biomedical and agricultural fields. mdpi.com The core α-keto ester structure is found in various biologically active molecules. nih.gov

Emerging applications include:

Pharmaceuticals: The closely related compound, 3,3-dimethyl-2-oxobutyric acid, is a key intermediate in the synthesis of Atazanavir, an antiretroviral drug used to treat HIV/AIDS. google.com This highlights the potential of its methyl ester derivative in pharmaceutical manufacturing.

Antimicrobial Agents: Research has shown that certain keto-ester derivatives possess significant antimicrobial and antibiofilm properties. mdpi.com One study identified a keto-ester isolated from a marine-derived Streptomyces species that exhibited notable antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, related β-keto esters have been designed as potential antibacterial compounds that function by interfering with bacterial communication, a process known as quorum sensing. nih.gov

Enzyme Inhibition: 3,3-Dimethyl-2-oxobutyric acid has been studied as a potential inhibitor of pantothenate synthetase, an essential enzyme in the metabolic pathway of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. chemicalbook.com This suggests a role for such compounds in the development of new anti-tuberculosis therapies.

Agrochemicals: The related compound 3,3-dimethylbutanone (also known as methyl tert-butyl ketone) is used in the production of fungicides, herbicides, and pesticides, indicating a potential avenue for the application of its derivatives in agriculture. copernicus.orgcopernicus.org

Advanced Mechanistic Studies of Reactivity Pathways

A deeper understanding of the reaction mechanisms and reactivity of this compound is crucial for optimizing its synthesis and expanding its applications. Advanced studies are being conducted to elucidate its behavior in various chemical environments.

A key area of recent investigation has been the atmospheric chemistry of structurally similar carbonyl compounds, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone. copernicus.org These studies provide a valuable framework for predicting the atmospheric fate and reactivity of this compound.

Key findings from these mechanistic studies include:

Atmospheric Degradation: The primary atmospheric degradation pathways for related carbonyls are reactions with oxidants like chlorine atoms (Cl), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). copernicus.orgcopernicus.org

Reaction Products: Product analysis from these reactions, performed using techniques like Fourier-transform infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS), has identified the formation of various smaller carbonyl compounds (e.g., acetone, formaldehyde, 2,2-dimethylpropanal) and, in the presence of nitrogen oxides, nitrated compounds like peroxyacetyl nitrate (PAN). copernicus.orgcopernicus.org

Kinetic Data: The rate coefficients for these degradation reactions have been experimentally determined, allowing for the calculation of the atmospheric lifetimes of these compounds. copernicus.org This data is essential for atmospheric modeling and understanding their environmental impact. For instance, the rate coefficients (k) for the reaction of 3,3-dimethylbutanone with Cl atoms and OH radicals were determined to be (4.22 ± 0.27) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and (1.26 ± 0.05) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, respectively. copernicus.org

These detailed mechanistic studies provide critical insights into the stability, reactivity, and potential transformation products of the pivaloyl group adjacent to a carbonyl, which is the key structural feature of this compound. copernicus.org Future research will likely apply similar advanced analytical and computational methods to directly probe the reactivity pathways of this compound itself.

Q & A

Q. What are the common synthetic routes for methyl 3,3-dimethyl-2-oxobutyrate?

this compound can be synthesized via a Grignard reaction. For instance, methylmagnesium chloride reacts with diethyl oxalate to yield ethyl 3,3-dimethyl-2-oxobutyrate, a structurally analogous compound. Adjusting the esterification conditions (e.g., substituting ethyl with methyl groups) can produce the methyl ester variant . Characterization of the product typically involves NMR spectroscopy to confirm structural integrity, as demonstrated in studies using Eu-Resolve® and Pra-Resolve® shift reagents for resolving oxygen-containing compounds .

Q. How can the physical and chemical properties of this compound be characterized?

Key properties include a density of 0.996 g/cm³, boiling point of 177.2°C, and molecular formula C₇H₁₂O₃. Analytical methods such as gas chromatography (GC) and mass spectrometry (MS) are standard for purity assessment. Structural confirmation relies on infrared (IR) spectroscopy for carbonyl group identification (C=O stretch ~1700 cm⁻¹) and nuclear magnetic resonance (NMR) for carbon and proton environments .

Q. What are the challenges in distinguishing this compound from structurally similar keto esters?

Differentiation requires advanced spectral analysis. For example, the compound’s unique branching (two methyl groups at position 3) creates distinct splitting patterns in ¹H NMR (e.g., singlet for equivalent methyl protons) and specific chemical shifts in ¹³C NMR (e.g., carbonyl carbon at ~200 ppm). Comparative studies with analogs like 3-methyl-2-oxobutanoic acid highlight these distinctions .

Advanced Research Questions

Q. How can enantioselective reduction of this compound be achieved?

Asymmetric hydrogenation using Rhodium-Mandyphos catalysts achieves >97% enantiomeric excess (ee) for ethyl 3,3-dimethyl-2-oxobutyrate, a method adaptable to the methyl ester variant . Alternatively, biocatalytic approaches employ carbonyl reductases (e.g., Sporobolomyces salmonicolor SSCR), where the substrate’s carbonyl oxygen forms hydrogen bonds with Tyr177 and Ser133 residues, enabling hydride transfer from NAD(P)H for stereoselective reduction .

Q. What role does this compound play in coordination chemistry and catalysis?

The compound’s α-keto carboxylate structure allows it to act as a ligand in metal-organic frameworks (MOFs). For example, FeZn₄(moba)₄(btdd)₃ incorporates 3,3-dimethyl-2-oxobutyrate to stabilize high-spin Fe(IV)=O sites, critical for dioxygen activation in oxidation reactions. The tert-butyl group prevents undesired side reactions, enhancing catalytic stability .

Q. How do steric and electronic effects influence the reactivity of this compound in organic synthesis?

The steric bulk of the 3,3-dimethyl group hinders nucleophilic attacks at the β-carbon, directing reactivity toward the α-keto group. This property is exploited in ketone transformations, such as condensations or reductions. Computational studies (e.g., density functional theory) model these effects by analyzing frontier molecular orbitals and charge distribution .

Q. What analytical strategies resolve contradictions in mechanistic studies of this compound degradation?

Conflicting degradation mechanisms (e.g., decarboxylation vs. radical pathways) are resolved using isotopic labeling (e.g., ¹⁸O tracing) and in situ techniques like diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS). For example, Fe(IV)=O intermediates in MOFs are tracked via ν(Fe=O) vibrations at ~828 cm⁻¹ .

Methodological Considerations

- Synthesis Optimization : Adjust reaction stoichiometry and temperature to minimize by-products in Grignard-based syntheses .

- Enantioselectivity : Screen chiral catalysts (e.g., Mandyphos ligands) or enzymes under varying pH and cofactor concentrations to maximize ee .

- Spectroscopic Validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography for unambiguous structural assignment, especially for polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.